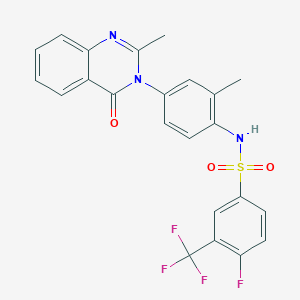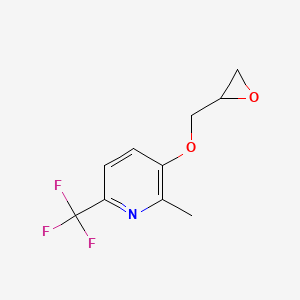
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.471. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Benzofuran derivatives have been identified to possess significant antitumor properties . They function by various mechanisms, such as inhibiting tumor cell growth, inducing apoptosis, and interfering with cell cycle progression. The structural diversity of benzofuran compounds allows for the targeting of a wide range of tumors, making them valuable in the development of new anticancer drugs .
Antibacterial Properties
Studies have shown that benzofuran compounds exhibit antibacterial activity against a spectrum of bacterial strains. This is particularly important in the era of antibiotic resistance, as new classes of antibacterial agents are urgently needed. Benzofuran derivatives could serve as a basis for the synthesis of novel antibiotics .
Antioxidative Effects
The antioxidative potential of benzofuran derivatives makes them candidates for treating oxidative stress-related diseases. Oxidative stress is implicated in various conditions, including neurodegenerative diseases, inflammation, and aging. Benzofuran compounds can neutralize free radicals and protect cells from damage .
Antiviral Applications
Benzofuran derivatives have shown promise as antiviral agents . For example, certain benzofuran compounds have demonstrated activity against the hepatitis C virus and are expected to be effective therapeutic drugs for treating the disease .
Pharmaceutical Drug Development
The core structure of benzofuran is present in many biologically active natural medicines and synthetic chemical raw materials. This makes benzofuran derivatives key scaffolds in pharmaceutical drug development, leading to a variety of clinical drug candidates .
Organic Electronics and Fluorescent Materials
Beyond their biological applications, benzofuran compounds have potential uses in materials science. They can be utilized as dyes and pigments for textiles, fragrances, and even in organic-electronic or fluorescent materials due to their unique chemical properties .
Eigenschaften
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-16-6-4-5-7-17(16)14-21-22(26)18-8-9-20(25)19(23(18)29-21)15-24(10-12-27-2)11-13-28-3/h4-9,14,25H,10-13,15H2,1-3H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUSVKGCABWJAQ-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

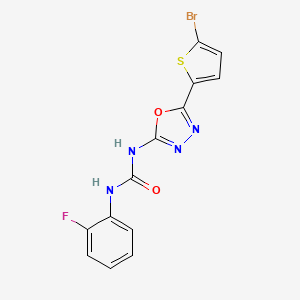
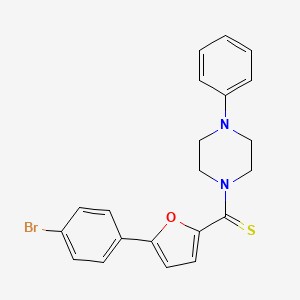
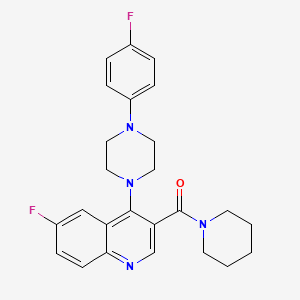
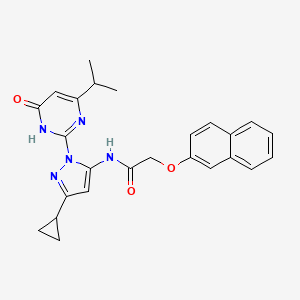
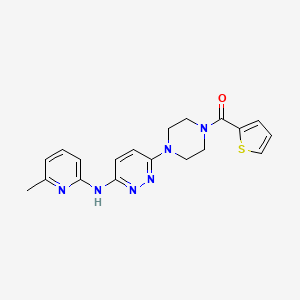
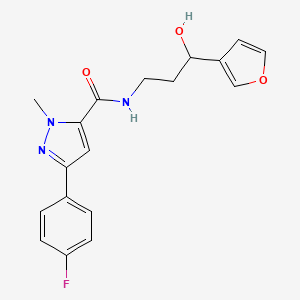
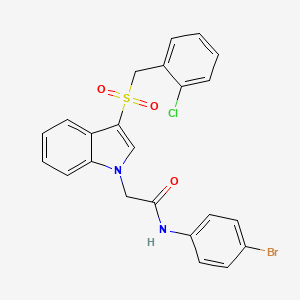

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

